5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone
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Overview
Description
5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone is a synthetic organic compound belonging to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Cyclopropylation: Introduction of the cyclopropyl group to a precursor molecule.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Pyridinone Formation: Cyclization reactions to form the pyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinones.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on its specific biological or chemical activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridine
- 6-Methyl-3-nitro-2(1H)-pyridinone
- 5-Cyclopropyl-3-nitro-2(1H)-pyridinone
Uniqueness
5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone may have unique properties due to the presence of both the cyclopropyl and nitro groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
139549-27-2 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-cyclopropyl-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H10N2O3/c1-5-7(6-2-3-6)4-8(11(13)14)9(12)10-5/h4,6H,2-3H2,1H3,(H,10,12) |
InChI Key |
JKRVQFBXOCQTPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
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